molecular formula C21H21FN6O3 B2842581 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903480-39-6

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2842581
CAS No.: 1903480-39-6
M. Wt: 424.436
InChI Key: STDMCZZJLVWMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.

Mode of Action

This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.

Biochemical Pathways

The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines . By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.

Pharmacokinetics

The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability .

Result of Action

The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDMCZZJLVWMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.